S-Aminoethylmercaptolactic acid

Description

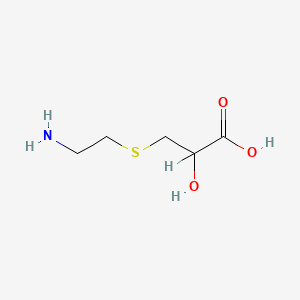

S-Aminoethylmercaptolactic acid (SAEMLA) is a derivative of 3-mercaptolactic acid (3-MLA), synthesized via aminoethylation using 2-bromoethylamine. This reaction introduces an aminoethyl group (-NH₂CH₂CH₂-) to the thiol group of 3-MLA, forming a stable thioether linkage . SAEMLA is characterized by its distinct spectral properties, including specific melting points, colorimetric reactions, and thin-layer chromatography (TLC) behavior . Its primary application lies in analytical biochemistry, where it serves as a quantifiable derivative for detecting trace levels of 3-MLA in biological samples like human urine, with sensitivity at the nanomolar scale .

Properties

CAS No. |

85852-48-8 |

|---|---|

Molecular Formula |

C5H11NO3S |

Molecular Weight |

165.21 g/mol |

IUPAC Name |

3-(2-aminoethylsulfanyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C5H11NO3S/c6-1-2-10-3-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9) |

InChI Key |

PBSHVFINBHICOT-UHFFFAOYSA-N |

SMILES |

C(CSCC(C(=O)O)O)N |

Canonical SMILES |

C(CSCC(C(=O)O)O)N |

Synonyms |

S-AEML S-aminoethylmercaptolactic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: SAEMLA and 3-MLA share a lactic acid backbone (3 carbons), whereas (S)-4-Amino-5-mercaptopentanoic acid and L-homocysteine have longer chains (5 and 4 carbons, respectively). SAEMLA’s aminoethyl group enhances its stability and detectability in amino acid analyzers, unlike 3-MLA, which requires derivatization for quantification .

Synthetic Complexity: SAEMLA is synthesized in one step from 3-MLA, while (S)-4-Amino-5-mercaptopentanoic acid involves multi-step procedures, including chiral resolution . L-Homocysteine is biosynthesized via methionine metabolism but can also be chemically synthesized .

Analytical Utility: SAEMLA’s aminoethyl group eliminates interference from other thiols during analysis, a critical advantage over direct 3-MLA measurement . L-Homocysteine quantification often requires HPLC or mass spectrometry due to its redox sensitivity .

Biological Relevance: L-Homocysteine is implicated in cardiovascular diseases, while SAEMLA remains primarily a research tool for thiol analysis .

Q & A

Basic Research Question

- Chromatography : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity (detection limits <1 ng/mL). Mobile phases often include 0.1% formic acid to enhance ionization .

- Validation Parameters : Include linearity (R² >0.99), recovery rates (85–115%), and inter-day precision (CV <10%) as per ICH guidelines .

- Matrix Effects : For biological samples, use solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids .

How should researchers design stability studies for this compound under varying storage conditions?

Advanced Research Question

- Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH, UV light) and monitor via stability-indicating assays (e.g., UPLC-DAD). Track degradation products using high-resolution MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage (25°C). For example, if degradation follows first-order kinetics, calculate t₉₀ (time to 10% loss) from rate constants .

- Excipient Compatibility : Test interactions with common stabilizers (e.g., mannitol, trehalose) using differential scanning calorimetry (DSC) .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

Advanced Research Question

- Solvent Screening : Use high-throughput platforms to test >50 solvent combinations (e.g., ethanol/water gradients) for optimal crystal growth .

- Additive Screening : Introduce small-molecule additives (e.g., hexamine) to disrupt hydrogen-bonding networks and promote lattice formation .

- Diffraction Refinement : For X-ray crystallography, employ SHELXL for structure solution, ensuring R-factors <0.05 and complete anisotropic displacement parameters .

How can computational models predict the reactivity of this compound in novel chemical environments?

Advanced Research Question

- Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess conformational stability over 100-ns trajectories .

- Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.